Nucleophilicity Parameter (N) Comparison: 1,2,5-Trimethylpyrrole versus 2,4-Dimethylpyrrole
In Mayr's quantitative nucleophilicity database, 1,2,5-trimethylpyrrole exhibits an N parameter of 8.69 (in MeCN), while 2,4-dimethylpyrrole shows an N parameter of 9.91 under the same conditions—a difference of 1.22 log units [1]. This difference reflects the electron-donating and steric effects of the 1,2,5-trimethyl substitution pattern versus the 2,4-dimethyl pattern, which leaves the N-H position unsubstituted and one α-position open. On the Mayr scale, an N difference of 1.22 corresponds to approximately a 17-fold difference in nucleophilic reactivity toward a given electrophile.
| Evidence Dimension | Nucleophilicity (Mayr N parameter) |
|---|---|
| Target Compound Data | N = 8.69 (sN = 1.07) |
| Comparator Or Baseline | 2,4-Dimethylpyrrole: N = 9.91 |
| Quantified Difference | ΔN = 1.22 (approximately 17× reactivity difference) |
| Conditions | MeCN solvent, 20 °C |
Why This Matters
This quantifies the precise reactivity difference between two methylated pyrroles, enabling rational selection for reactions requiring a specific nucleophilicity window without trial-and-error screening.
- [1] Mayr, H. (2008). Mayr's Database of Reactivity Parameters: Pyrroles — 1,2,5-Trimethylpyrrole (N = 8.69) and 2,4-Dimethylpyrrole (N = 9.91). European Journal of Organic Chemistry, 2008(18), 3125-3132. View Source
